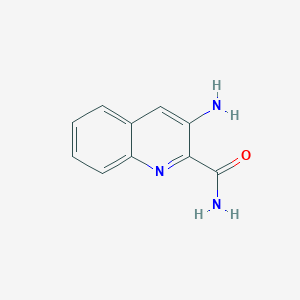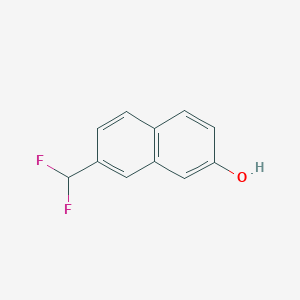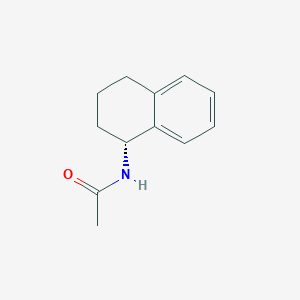
3-Aminoquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminoquinoline-2-carboxamide is a heterocyclic compound with the molecular formula C10H9N3O. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoline-2-carboxamide typically involves the reaction of substituted anilines with Vilsmeier-Haack reagents to produce 2-chloro-3-carbaldehyde quinolines. This intermediate is then oxidized to form the carboxylic acid, which is subsequently coupled with various anilines using dicyclohexylcarbodiimide (DCC) as a coupling reagent to form the desired amide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient methods. These may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxamide.
Reduction: Reduction reactions can convert it into 3-aminoquinoline-2-carboxylic acid.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or carboxamide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the amino or carboxamide positions .
Aplicaciones Científicas De Investigación
3-Aminoquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, particularly in inhibiting the platelet-derived growth factor receptor (PDGFR).
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Aminoquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an inhibitor of PDGFR, it binds to the receptor’s active site, preventing the binding of its natural ligand and thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival .
Comparación Con Compuestos Similares
- 2-Aminoquinoline-3-carboxamide
- Quinoxaline derivatives
- Pyrimidoquinoline derivatives
Comparison: Compared to these similar compounds, 3-Aminoquinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its ability to inhibit PDGFR is more pronounced compared to other quinoline derivatives, making it a more potent candidate for anticancer research .
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
3-aminoquinoline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-7-5-6-3-1-2-4-8(6)13-9(7)10(12)14/h1-5H,11H2,(H2,12,14) |
Clave InChI |
NSHGVQBAZUXVKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)






![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)

